Simvastatin ammonium salt
Overview
Description
Simvastatin ammonium salt is a compound with the molecular formula C25H43NO6 . It is a derivative of simvastatin, a lipid-lowering drug . Simvastatin is a semi-synthetic derivative of lovastatin, the first FDA-approved statin . Simvastatin helps lower cholesterol production and reduce dyslipidemia-associated complications .
Synthesis Analysis
The synthesis of Simvastatin ammonium salt involves several steps . The process starts with dissolving Simvastatin acid in a benign solvent, followed by aerating ammonia gas slowly until the pH value is alkaline . The solution is then condensed until crystals form, which are then filtered and washed with the same solvent used in the first step . The wet product is dried in a vacuum to obtain the final product .Molecular Structure Analysis
The molecular structure of Simvastatin ammonium salt is complex, with several chiral centers . The IUPAC name for this compound is azanium; (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate .Chemical Reactions Analysis
Simvastatin is a prodrug, and its active metabolite, simvastatin hydroxy acid, is formed through hydrolysis and nonspecific esterases . This active metabolite is a potent inhibitor of HMG-CoA reductase .Physical And Chemical Properties Analysis
Simvastatin ammonium salt has a molecular weight of 453.6 g/mol . It is a solid at room temperature . The solubility of Simvastatin ammonium salt varies depending on the solvent used .Scientific Research Applications
Pharmacogenetics
- Pharmacogenetics and Simvastatin-Induced Myopathy : Simvastatin is widely used for cholesterol reduction. Research highlights a link between a single-nucleotide polymorphism in SLCO1B1 and increased systemic exposure to simvastatin, leading to muscle toxicity. This study provides therapeutic recommendations based on SLCO1B1 genotype for simvastatin use (Ramsey et al., 2014).
Cellular and Molecular Mechanisms
- Hepatotoxicity Analysis : A study analyzing hepatotoxicity in response to simvastatin identified various proteins and genes involved in metabolic pathways like NRF2-mediated oxidative stress response, cytochrome P450 metabolism, and fatty acid metabolism (Cho et al., 2013).
- Impact on Osteoblast Differentiation : Simvastatin has been shown to promote osteoblastic differentiation and mineralization in MC3T3-E1 cells, suggesting potential applications in treating metabolic bone diseases like osteoporosis (Maeda et al., 2001).
Therapeutic Applications
- Anti-Inflammatory Properties : Research has demonstrated simvastatin's ability to inhibit inflammatory responses, particularly in Staphylococcus aureus α-toxin-induced leukocyte-endothelial interactions, which might be relevant in treating infectious diseases (Pruefer et al., 2002).
- Diabetic Cardiomyopathy : A study showed simvastatin's effectiveness in ameliorating diabetic cardiomyopathy by reducing oxidative stress and inflammation in rats (Al-Rasheed et al., 2017).
- Bone Repair Enhancement : Simvastatin's local delivery through controlled-release microspheres has shown to significantly enhance bone repair, indicating its potential as an osteoinductive agent in treating osteonecrosis or severe bone defects (Tai et al., 2013).
Anti-Inflammatory and Immune Modulation
- Cytokine Expression Reduction : Simvastatin was found to reduce the expression of proinflammatory cytokines in circulating monocytes from hypercholesterolemic patients, pointing to its anti-inflammatory effects in atherosclerosis treatment (Rezaie-Majd et al., 2002).
Traumatic Brain Injury
- Effect on Traumatic Brain Injury : Research on simvastatin in traumatic brain injury (TBI) models indicates mixed outcomes. While some cognitive improvements were noted, there were no significant benefits on motor performance or histopathological outcomes (Mountney et al., 2016).
Periodontal Disease
- Influence on Periodontal Disease : Simvastatin exhibited anti-inflammatory and antioxidant activities in experimental periodontal disease in rats, suggesting its potential therapeutic impact on inflammatory bone resorption (Dalcico et al., 2013).
Pharmacokinetics and Drug Delivery
- Drug Delivery Systems : Studies have focused on creating nanoparticles and hydrogels for simvastatin delivery, aiming to enhance its bioavailability and therapeutic efficacy (Ahmed et al., 2012; Fattahi et al., 2016).
Neurological Impact
- Apoptosis in Neuroblastoma Cells : Research reveals simvastatin's ability to induce delayed apoptosis in neuroblastoma cells, impacting mitochondrial respiration and metabolic fuel preferences (Kuzyk et al., 2020).
Allergic Asthma
- Role in Allergic Asthma : Simvastatin demonstrated an anti-inflammatory role in a murine model of allergic asthma, reducing eosinophilia and inflammatory cytokine levels (McKay et al., 2004).
Osteoarthritis
- Osteoarthritis Treatment : Intra-articular administration of simvastatin-conjugated gelatin hydrogel showed promising results in attenuating osteoarthritis progression in mice, hinting at a new potential therapy for OA (Tanaka et al., 2019).
Safety And Hazards
Simvastatin ammonium salt can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound, and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .
Future Directions
Simvastatin and other statins are widely prescribed medications for the treatment of dyslipidemia and prevention of cardiovascular disease . Research into new synthesis methods, as well as the development of new formulations and delivery systems, could potentially improve the efficacy and safety profile of these drugs. Additionally, studies into the effects of simvastatin and its derivatives on other diseases and conditions could potentially expand their therapeutic applications.
properties
IUPAC Name |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O6.H3N/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);1H3/t15-,16-,18+,19+,20-,21-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPDWNBTEIXJJF-OKDJMAGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449890 | |
Record name | Simvastatin ammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tenivastatin ammonium | |
CAS RN |
139893-43-9 | |
Record name | Simvastatin ammonium salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139893-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tenivastatin ammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139893439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Simvastatin ammonium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60449890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthaleneheptanoic acid, 8-(2,2-dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-, monoammonium salt,(bR,dR,1S,2S,6R,8S,8aR)- (9CI); | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Simvastatin ammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENIVASTATIN AMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76RD797JAX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.